molecular formula C24H14ClN3OS B11487008 (2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

Cat. No.: B11487008
M. Wt: 427.9 g/mol
InChI Key: LEBMGEVZGJMSCH-RELWKKBWSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-2-[(3E)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE is a complex organic compound that features a benzothiazole ring, an indole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-2-[(3E)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE typically involves multi-step organic reactions. Common starting materials might include benzothiazole derivatives, indole derivatives, and appropriate nitrile precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzothiazole rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, these compounds might find applications in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-2-[(3E)-1-[(4-methylphenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetonitrile
  • 2-(1,3-Benzothiazol-2-yl)-2-[(3E)-1-[(4-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetonitrile

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-2-[(3E)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE lies in its specific substitution pattern, which might confer unique chemical reactivity or biological activity compared to its analogs.

Properties

Molecular Formula

C24H14ClN3OS

Molecular Weight

427.9 g/mol

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-yl)-2-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]acetonitrile

InChI

InChI=1S/C24H14ClN3OS/c25-16-11-9-15(10-12-16)14-28-20-7-3-1-5-17(20)22(24(28)29)18(13-26)23-27-19-6-2-4-8-21(19)30-23/h1-12H,14H2/b22-18+

InChI Key

LEBMGEVZGJMSCH-RELWKKBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(/C#N)\C3=NC4=CC=CC=C4S3)/C(=O)N2CC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C3=NC4=CC=CC=C4S3)C(=O)N2CC5=CC=C(C=C5)Cl

Origin of Product

United States

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